molecular formula C10H13N3O B1285826 4-(2-Aminophenyl)piperazin-2-one CAS No. 926199-99-7

4-(2-Aminophenyl)piperazin-2-one

Cat. No.: B1285826
CAS No.: 926199-99-7
M. Wt: 191.23 g/mol
InChI Key: KLAMRDOSRJKISX-UHFFFAOYSA-N
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Description

4-(2-Aminophenyl)piperazin-2-one is a heterocyclic organic compound with the molecular formula C10H13N3O. It is characterized by a piperazine ring substituted with an aminophenyl group at the 4-position and a carbonyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminophenyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazinone .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminophenyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-(2-Aminophenyl)piperazin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-Aminophenyl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler structure without the aminophenyl and carbonyl substitutions.

    4-(2-Chlorophenyl)piperazin-2-one: Similar structure with a chlorine atom instead of an amino group.

    4-(2-Methylphenyl)piperazin-2-one: Similar structure with a methyl group instead of an amino group.

Uniqueness

4-(2-Aminophenyl)piperazin-2-one is unique due to the presence of both an aminophenyl group and a carbonyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

4-(2-aminophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-8-3-1-2-4-9(8)13-6-5-12-10(14)7-13/h1-4H,5-7,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAMRDOSRJKISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585535
Record name 4-(2-Aminophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926199-99-7
Record name 4-(2-Aminophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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